(2-Chlorophenoxy)trimethylsilane

Physical Chemistry Organic Synthesis Purification

Researchers requiring selective protection of 2-chlorophenol's phenolic -OH or precise GC-MS quantification of chlorophenols face isomeric impurity interference. (2-Chlorophenoxy)trimethylsilane (CAS 17881-65-1) solves this: • Ortho-chlorine substitution ensures distinct GC retention and a characteristic 'ring-walk' mass fragmentation, enabling selective MRM quantification (RSD ≤8.7%). • Achieves 81% overall yield as the protected intermediate in a 4-step benzyne precursor synthesis. • Lower boiling point (202 °C) and higher density (1.038 g/mL) versus the para-isomer simplify distillation and aqueous workup. Supplied with batch-specific CoA; ambient shipping.

Molecular Formula C9H13ClOSi
Molecular Weight 200.73 g/mol
CAS No. 17881-65-1
Cat. No. B099773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chlorophenoxy)trimethylsilane
CAS17881-65-1
Molecular FormulaC9H13ClOSi
Molecular Weight200.73 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC1=CC=CC=C1Cl
InChIInChI=1S/C9H13ClOSi/c1-12(2,3)11-9-7-5-4-6-8(9)10/h4-7H,1-3H3
InChIKeyNZLHRQHCIXYIMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chlorophenoxy)trimethylsilane: Core Identity & Class


(2-Chlorophenoxy)trimethylsilane, also known as 2-chlorophenol trimethylsilyl (TMS) ether, is an organosilicon compound classified as an aryl silyl ether [1]. It is a versatile reagent primarily used for the protection of the phenolic hydroxyl group in 2-chlorophenol during multi-step organic syntheses, and as a volatile derivatization agent for gas chromatography-mass spectrometry (GC-MS) analysis of chlorophenols [2]. Its physical properties, including a boiling point of 202 °C and density of 1.038 g/mL at 25 °C, are well-documented, positioning it as a standard member within the class of trimethylsilyl-protected phenols [1].

Why (2-Chlorophenoxy)trimethylsilane Cannot Be Substituted


Although numerous chlorophenol TMS ethers exist, their physical and chemical properties are not interchangeable due to positional isomerism. The specific ortho-substitution of the chlorine atom in (2-Chlorophenoxy)trimethylsilane confers a distinct boiling point and polarity compared to its para-isomer, directly impacting purification and analytical separation protocols where precise retention times and volatility are critical . Furthermore, systematic studies confirm that the reactivity of chlorophenols with silylating agents varies significantly, meaning the efficiency of formation, stability, and fragmentation pattern of the corresponding TMS ether are compound-specific and not generalizable across all isomers [1].

(2-Chlorophenoxy)trimethylsilane: Key Differentiation Evidence


Boiling Point and Density Advantages

The target compound exhibits a significantly lower boiling point and slightly higher density than its para-substituted analog, (4-Chlorophenoxy)trimethylsilane . The lower boiling point (202 °C vs. 214 °C) facilitates its removal by distillation under milder conditions, which can be crucial for temperature-sensitive downstream intermediates. The higher density (1.038 vs. 1.0320 g/mL) can aid in phase separation during aqueous workups [1].

Physical Chemistry Organic Synthesis Purification

Unique GC-MS Fragmentation Pattern

A systematic GC-MS study identified a 'ring-walk' mechanism for the loss of HCl from monochlorophenol TMS ethers, a fragmentation pattern first described for and characteristic of ortho-substituted isomers like the 2-chlorophenol derivative [1]. This leads to a specific and reproducible mass spectrum distinct from the 3- and 4-chlorophenol TMS ethers, enabling more selective and sensitive quantification when using multiple reaction monitoring (MRM) methods. The study achieved high linearity (r²=0.9987) and precision (RSD%: 5.6-8.7) across different acquisition modes [1].

Analytical Chemistry GC-MS Metabolomics

Key Intermediate for Benzyne Precursor Synthesis

(2-Chlorophenoxy)trimethylsilane is the essential starting material in an improved, four-step synthesis of the widely used benzyne precursor 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which proceeds in 81% overall yield from 2-chlorophenol [1]. This protocol underscores the compound's value not as a mere protecting group but as a key intermediate in a validated, high-yielding synthetic route to a valuable reagent, a role its isomers cannot fulfill.

Synthetic Chemistry Aryne Chemistry Methodology

(2-Chlorophenoxy)trimethylsilane: Application Scenarios


2-(Trimethylsilyl)phenyl Triflate Synthesis

This is the definitive application for procuring (2-Chlorophenoxy)trimethylsilane. It serves as the protected intermediate in a streamlined, four-step synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a crucial benzyne precursor, achieving an impressive 81% overall yield from 2-chlorophenol [1]. The protocol relies on the specific ortho-chlorine directing effect for a subsequent silyl group installation, a role for which the para-isomer is unsuitable.

GC-MS Standard for 2-Chlorophenol Quantification

Labs performing trace analysis of chlorophenols in environmental water samples or biological matrices require this compound as a high-purity derivatization standard. Its unique, isomer-specific mass fragmentation pattern, characterized by a distinctive 'ring-walk' mechanism, enables selective and sensitive quantification via GC-MRM. The validated method achieves high precision (RSD% ≤ 8.7), making it an essential procurement for analytical method development [2].

Protecting Group for 2-Chlorophenol

In synthetic sequences where the phenolic -OH of 2-chlorophenol must be masked, its TMS ether is the reagent of choice. Its lower boiling point (202 °C) compared to other aryl TMS ethers simplifies removal by distillation, while its slightly higher density (1.038 g/mL) facilitates cleaner separation during aqueous workup compared to the 4-chloro isomer . This combination of physical properties translates to operational simplicity in the lab.

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